molecular formula C10H20N2O2 B1476951 2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one CAS No. 2097950-99-5

2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476951
CAS No.: 2097950-99-5
M. Wt: 200.28 g/mol
InChI Key: AITSCCLOMFYXOU-UHFFFAOYSA-N
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Description

2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is a structurally complex alaninamide derivative characterized by a piperidine ring substituted with a 1-hydroxyethyl group at the 2-position. The compound’s core structure includes a propan-1-one backbone linked to an amino group and a functionalized piperidine moiety. Its structural uniqueness lies in the hydroxyethyl-piperidine substituent, which may influence solubility, metabolic stability, and target binding compared to analogs.

Properties

IUPAC Name

2-amino-1-[2-(1-hydroxyethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7(11)10(14)12-6-4-3-5-9(12)8(2)13/h7-9,13H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITSCCLOMFYXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1C(=O)C(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with receptor tyrosine kinases such as anaplastic lymphoma kinase and c-ros oncogene 1 kinase. These interactions are crucial as they can influence signal transduction pathways, leading to various cellular responses.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with receptor tyrosine kinases can lead to the activation or inhibition of downstream signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. These binding interactions can lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which are critical for its biological activity.

Subcellular Localization

The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its activity and interactions with other biomolecules.

Biological Activity

2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one, also known by its CAS number 2097948-66-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C10H20N2O2C_{10}H_{20}N_{2}O_{2}, with a molecular weight of approximately 200.28 g/mol. Its structural characteristics suggest potential interactions with biological systems, particularly in the context of neuropharmacology and oncology.

Research indicates that compounds similar to this compound can interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the piperidine ring suggests potential activity as a neuromodulator or as an inhibitor of specific enzyme pathways.

Cytotoxicity Studies

A study published in Journal of Medicinal Chemistry highlighted the cytotoxic effects of structurally related compounds on cancer cell lines. For instance, derivatives exhibiting similar piperidine structures showed significant activity against colon cancer and leukemia cell lines, leading to DNA fragmentation and activation of apoptotic pathways such as caspase-3 activation .

Case Studies

Several case studies have investigated the effects of compounds related to this compound:

  • Colon Cancer Cell Lines : Research demonstrated that compounds with similar structures induced apoptosis in colon cancer cells, suggesting a potential therapeutic role in oncology .
  • Neuropharmacological Effects : Other studies have explored the effects on neurotransmitter systems, indicating that modifications to the piperidine structure can enhance selectivity for certain receptors, potentially leading to improved therapeutic profiles for conditions such as depression or anxiety .

Data Table: Biological Activity Summary

Activity Effect Reference
CytotoxicityInduces apoptosis in cancer
Neurotransmitter modulationPotential anxiolytic effects
Enzyme inhibitionAffects metabolic pathways

Scientific Research Applications

Neurological Research

Research indicates that derivatives of piperidine, including 2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one, may exhibit significant effects on neurotransmitter systems. Studies have shown that compounds with similar structures can act as inhibitors of sodium channels, which are crucial in neuronal excitability and signal transmission. This suggests potential applications in treating neurological disorders such as epilepsy and neuropathic pain .

Antidepressant Activity

Piperidine derivatives have been investigated for their antidepressant properties. The structural similarity of this compound to known antidepressants positions it as a candidate for further exploration in this area. Animal models have demonstrated that modifications to the piperidine ring can enhance serotonin and norepinephrine reuptake inhibition, leading to improved mood regulation .

Anticancer Research

Recent studies have explored the anticancer potential of piperidine derivatives. The compound's ability to interact with biological targets involved in cancer cell proliferation and survival pathways has been noted. In vitro studies suggest that such compounds can induce apoptosis in various cancer cell lines, highlighting their potential as chemotherapeutic agents .

Case Studies and Experimental Findings

StudyObjectiveFindings
Study on Sodium Channel BlockersInvestigate the effects of piperidine derivatives on sodium channelsIdentified significant inhibition of Na+ channels, suggesting a mechanism for analgesic effects
Antidepressant Activity AssessmentEvaluate the mood-enhancing properties of piperidine derivativesShowed increased serotonin levels and reduced depressive behaviors in animal models
Anticancer Activity ExplorationAssess the cytotoxic effects on cancer cellsInduced apoptosis in breast and lung cancer cell lines, indicating potential for development as anticancer drugs

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent on Nitrogen Heterocycle Molecular Formula Molar Mass (g/mol) Yield (%) Purity (%) Notable Features
This compound (Target Compound) 2-(1-hydroxyethyl)piperidin-1-yl C11H21N2O2 213.30 N/A N/A Hydroxyethyl group enhances hydrophilicity
2-Amino-1-(4-(3,4-dichlorophenyl)piperazin-1-yl)propan-1-one (Compound 14) 4-(3,4-dichlorophenyl)piperazin-1-yl C13H17N3OCl2 302.20 97 >99 Dichlorophenyl group may enhance receptor affinity
2-[(2,3-dimethylcyclohexyl)amino]-1-(piperidin-1-yl)propan-1-one () 2,3-dimethylcyclohexyl + piperidin-1-yl C16H30N2O 266.42 N/A N/A Bulky substituent reduces solubility
2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one (S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl C19H30N3O 316.47 N/A 97 Stereospecificity may improve target selectivity

Key Differences and Implications

Substituent Effects on Pharmacological Activity: The target compound’s hydroxyethyl group (C11H21N2O2) likely increases hydrophilicity compared to the dichlorophenyl group in Compound 14 (C13H17N3OCl2), which is lipophilic and may enhance blood-brain barrier penetration . Compound 14 and its analog Compound 15 (4-(3,5-dichlorophenyl)piperazin-1-yl) were synthesized with >95% yields and >99% purity, indicating robust synthetic protocols. Their dichlorophenyl groups are associated with antiseizure and antinociceptive activities in alaninamide derivatives .

Steric and Stereochemical Considerations: The compound (C19H30N3O) introduces stereospecificity ((S)-configuration) and a benzyl(isopropyl)amino group, which could enhance receptor-binding precision. Such modifications are critical in reducing off-target effects in CNS-targeting drugs .

Piperidine vs. Piperazine Cores: The target compound and compounds utilize a piperidine ring, whereas Compound 14/15 employ a piperazine core.

Q & A

Q. Basic

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of the amino and hydroxyl groups .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks .

How can researchers resolve chiral centers in this compound, and what analytical methods validate enantiomeric purity?

Q. Advanced

  • Chiral resolution : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Circular dichroism (CD) : Compare optical rotation values against known standards to confirm enantiomeric excess .
  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for related piperidine derivatives .

What strategies are recommended for studying structure-activity relationships (SAR) of this compound in pharmacological contexts?

Q. Advanced

  • Analog synthesis : Modify the hydroxyethyl group (e.g., replace with fluorinated or methylated analogs) and assess bioactivity .
  • Computational modeling : Perform docking studies using software like AutoDock to predict binding affinities to target receptors (e.g., GPCRs) .
  • In vitro assays : Test cytotoxicity (MTT assay) and receptor inhibition (IC₅₀) in cell lines expressing relevant targets .

How should researchers address discrepancies in solubility data reported for this compound?

Q. Advanced

  • Comparative analysis : Test solubility in parallel using USP/Ph.Eur. buffers (pH 1.2–7.4) and DMSO .
  • Dynamic light scattering (DLS) : Measure particle size distribution to identify aggregation issues affecting solubility .
  • Validation : Cross-reference with independent databases (e.g., NIST Chemistry WebBook) for thermodynamic solubility parameters .

What methodologies are suitable for evaluating the compound’s stability under physiological conditions?

Q. Advanced

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) .
  • LC-MS/MS monitoring : Track degradation products (e.g., oxidation of the piperidine ring) over time .
  • Accelerated stability testing : Store at 25°C/60% RH and analyze samples at 0, 1, 3, and 6 months .

How can researchers design experiments to mitigate batch-to-batch variability in synthesis?

Q. Advanced

  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, stoichiometry) using response surface methodology .
  • In-process controls (IPC) : Monitor intermediate purity via inline FTIR or Raman spectroscopy .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for raw materials and process steps .

What advanced techniques validate the compound’s interactions with biological targets?

Q. Advanced

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized receptors .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Cryo-EM : Resolve 3D structures of compound-bound protein complexes at near-atomic resolution .

How should researchers approach contradictory data in toxicity studies?

Q. Advanced

  • Meta-analysis : Aggregate data from multiple studies using PRISMA guidelines to identify confounding variables .
  • Mechanistic toxicology : Conduct transcriptomic profiling (RNA-seq) to elucidate pathways affected by the compound .
  • In silico prediction : Apply tools like ProTox-II to compare predicted vs. observed toxicity endpoints .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one
Reactant of Route 2
2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one

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